Benzamide, 4-nitro-N-purin-6-yl-
Description
“Benzamide, 4-nitro-N-purin-6-yl-” is a benzamide derivative featuring a purine moiety linked via an amino group at the 6-position of the purine ring and a nitro substituent at the 4-position of the benzamide ring.
Properties
CAS No. |
36855-73-9 |
|---|---|
Molecular Formula |
C12H8N6O3 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4-nitro-N-(7H-purin-6-yl)benzamide |
InChI |
InChI=1S/C12H8N6O3/c19-12(7-1-3-8(4-2-7)18(20)21)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17,19) |
InChI Key |
MAYPTSUDLAWBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Methods
The most direct route to synthesize Benzamide, 4-nitro-N-purin-6-yl- involves the reaction of 4-nitrobenzoyl chloride with 6-aminopurine. This approach typically requires basic conditions to neutralize the hydrogen chloride generated during the reaction and can be performed in various organic solvents.
Thioformylbenzamide Intermediates
An alternative synthesis route utilizes thioformylbenzamide intermediates. This two-step process has been successfully applied to related compounds and involves first creating a reactive intermediate that can then be coupled with the purine component.
Coupling Reaction Approaches
Modern coupling reactions employing reagents such as carbodiimides (DCC, EDC) with additives like HOBt offer milder conditions for forming the amide bond between 4-nitrobenzoic acid derivatives and aminopurines. These methods are particularly useful for sensitive substrates that might decompose under harsh conditions.
Detailed Preparation Methods
Synthesis via 4-Nitrobenzoyl Chloride
The most straightforward method for preparing Benzamide, 4-nitro-N-purin-6-yl- involves the reaction of 4-nitrobenzoyl chloride with 6-aminopurine. The procedure typically follows these steps:
Preparation of 4-nitrobenzoyl chloride : 4-nitrobenzoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride, often with catalytic DMF in dichloromethane or THF.
Amidation reaction : The resulting acid chloride is reacted with 6-aminopurine in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction.
Purification : The crude product is typically purified by recrystallization or column chromatography, often using ethyl acetate/hexane gradient systems.
This method generally provides yields in the range of 65-85% and is adaptable to various scales.
Synthesis via Thioformylbenzamide Intermediates
An alternative method for preparing purine-benzamide conjugates involves thioformylbenzamide intermediates:
Preparation of 4-nitro-N-thioformylbenzamide : This intermediate is synthesized by reacting 4-nitrobenzoyl chloride with ammonium thiocyanate in acetone.
Reaction with purine : The obtained 4-nitro-N-thioformylbenzamide is then reacted with the appropriate purine derivative to yield the desired compound.
This approach has been successfully applied to related compounds such as 4-nitro-N-((6-oxo-6,9-dihydro-1H-purin-2-yl)carbamothioyl)benzamide, demonstrating its potential utility for synthesizing Benzamide, 4-nitro-N-purin-6-yl-.
Synthesis Through Coupling Reactions
Modern coupling methods provide milder alternatives for forming amide bonds:
Activation of 4-nitrobenzoic acid : Using coupling reagents such as EDC/HOBt or HATU to activate the carboxylic acid.
Coupling with aminopurine : The activated acid is coupled with 6-aminopurine to form the desired amide bond.
This approach typically provides yields of 50-75% and is particularly suitable for sensitive substrates.
Reaction Conditions and Parameters
Solvent Selection
The choice of solvent significantly impacts the synthesis of Benzamide, 4-nitro-N-purin-6-yl-:
Recent research has explored water as a reaction medium for certain amination reactions, which could potentially be applied to the synthesis of Benzamide, 4-nitro-N-purin-6-yl- with appropriate modifications.
Temperature and Reaction Time Requirements
Temperature control is critical for successful synthesis:
Acid chloride formation : Typically performed at temperatures ranging from 0°C to reflux, depending on the reagent used.
Amidation reaction : Often requires temperatures between 60-120°C for 8-36 hours to ensure complete reaction.
Purification procedures : Temperature control during recrystallization is crucial for optimal results.
Most reactions can be performed at atmospheric pressure, though microwave assistance may reduce reaction times.
Catalysts and Additives
Various catalysts and additives enhance reaction efficiency:
Catalytic DMF : Commonly used in acid chloride formation with thionyl chloride or oxalyl chloride.
Bases : Triethylamine, pyridine, or sodium carbonate are essential for neutralizing HCl generated during amidation reactions.
Activating agents : For coupling reactions, additives such as HOBt or DMAP enhance reactivity and reduce side reactions.
Purification and Characterization
Purification Techniques
Purification of Benzamide, 4-nitro-N-purin-6-yl- typically involves:
Initial workup : Treatment with aqueous sodium carbonate solution (pH 10-11) followed by filtration of the precipitated product.
Extraction : Using organic solvents such as ethyl acetate or dichloromethane, followed by drying over anhydrous sodium sulfate.
Chromatography : Flash column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexane or ethyl acetate/methanol gradients).
Recrystallization : From ethanol, acetonitrile, or ethyl acetate to obtain analytical grade material.
Characterization Methods
Complete characterization should include:
Melting point determination : The related compounds typically have high melting points, often with decomposition.
Spectroscopic analysis :
- Nuclear Magnetic Resonance (1H and 13C NMR) to confirm structure
- Infrared spectroscopy to identify functional groups
- Mass spectrometry for molecular weight confirmation
Elemental analysis : To confirm the empirical formula C12H8N6O3.
Comparative Analysis of Preparation Methods
Yield Comparison
Based on related syntheses, the expected yields for different preparation methods are:
Scalability Considerations
For laboratory-scale synthesis (grams to tens of grams), direct amidation using acid chlorides offers the best balance of efficiency and simplicity. However, scaling up presents challenges:
- Heat transfer issues in larger reactors
- Safe handling of increased quantities of hazardous reagents like thionyl chloride
- Modified purification strategies for larger volumes
Recent advances suggest exploring continuous flow processes for dangerous reactions and implementing greener approaches using less hazardous reagents.
Structure Modifications and Derivatives
Functional Group Variations
Several modifications of Benzamide, 4-nitro-N-purin-6-yl- have been explored:
Substitution on the benzene ring : Various groups can replace or complement the nitro group, including halogens and alkoxy groups.
Modifications to the purine scaffold : Substitutions at different positions affect biological properties.
Alternative linking groups : Beyond the amide linkage, other connecting groups can be employed.
Biological Activity Considerations
Structure-activity relationship studies on related compounds reveal:
The nitro group at the para position contributes to electronic properties and may enhance binding to target proteins such as DNA methyltransferases.
The amide linkage serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The purine scaffold provides a rigid framework that can interact with nucleic acids and proteins through multiple binding modes.
Tables of Physical Properties
Physical Properties of Benzamide, 4-nitro-N-purin-6-yl-
| Property | Value |
|---|---|
| Molecular Formula | C12H8N6O3 |
| Molecular Weight | 284.23 g/mol |
| Appearance | Solid |
| SMILES | C1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)N+[O-] |
| InChIKey | MAYPTSUDLAWBGU-UHFFFAOYSA-N |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 285.07308 | 155.5 |
| [M+Na]+ | 307.05502 | 169.2 |
| [M+NH4]+ | 302.09962 | 161.0 |
| [M+K]+ | 323.02896 | 168.9 |
| [M-H]- | 283.05852 | 158.1 |
| [M+Na-2H]- | 305.04047 | 163.1 |
| [M]+ | 284.06525 | 157.7 |
| [M]- | 284.06635 | 157.7 |
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-nitro-N-purin-6-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Benzamide, 4-nitro-N-purin-6-yl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-purin-6-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with DNA or RNA, affecting cellular processes like replication and transcription .
Comparison with Similar Compounds
4-[(9H-Purin-6-yl)amino]benzamide (C₁₂H₁₀N₆O)
Benzamide, N-[(1H-Purin-6-ylthio)methyl]- (C₁₃H₁₁N₅OS)
- Structural Difference : Incorporates a thioether (-S-CH₂-) linker between the benzamide and purine, rather than a direct N-purin-6-yl bond.
- Molecular Weight : 285.32 .
- Functional Implications : The thioether linkage may confer greater metabolic stability compared to the amine bond in the target compound. However, steric hindrance from the methylene group could reduce binding affinity to purine-recognizing enzymes .
Benzamide Derivatives with Acyl Substituents
- Example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (C₂₀H₂₁N₃O₄) .
- Structural Difference : Features a long acyl chain at the benzamide’s 2-position and a carboxyl group on the phenyl ring.
- Functional Implications : Acyl chains enhance lipophilicity, improving membrane permeability. In PCAF HAT inhibition assays, such derivatives showed ~67–79% activity at 100 μM, highlighting the importance of substituent length and position . By contrast, the nitro group in the target compound may prioritize electronic effects over lipophilicity.
Substituent Effects on Enzyme Inhibition
- This contrasts with acylated benzamides, where long chains improve inhibition of PCAF HAT (~72% activity for C₁₄ chains) .
- Amino vs. Nitro: The amino group in 4-[(9H-purin-6-yl)amino]benzamide may engage in stronger hydrogen bonding, while the nitro group could enhance π-π stacking or electrostatic interactions .
Solubility and Reactivity
- Nitro Substituent: Likely decreases solubility in aqueous media compared to amino-substituted analogs due to reduced polarity. However, nitro groups can participate in redox reactions, offering pathways for prodrug activation .
Data Table: Comparative Analysis of Benzamide-Purine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
